molecular formula C4H10O2 B142230 2-Methylpropane-1,2-diol CAS No. 558-43-0

2-Methylpropane-1,2-diol

Cat. No. B142230
CAS RN: 558-43-0
M. Wt: 90.12 g/mol
InChI Key: BTVWZWFKMIUSGS-UHFFFAOYSA-N
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Description

2-Methylpropane-1,2-diol is a chemical compound that is related to various research areas, including organic synthesis, catalysis, and material science. While the provided papers do not directly discuss 2-Methylpropane-1,2-diol, they do provide insights into closely related compounds and their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, substitution, and azideation, as seen in the synthesis of 2-Methyl-2-nitro-1-azidopropane . Similarly, the synthesis of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols involves introducing functional groups to the lead compound to achieve desired biological activities . The enzymatic synthesis of stereoisomers of 1-phenylpropane-1,2-diol demonstrates the precision of biocatalysis in obtaining specific stereoisomers .

Molecular Structure Analysis

The molecular structure of compounds is crucial for their properties and functions. For instance, the X-ray crystal structures of 1,3-diphenyl-2-methylpropane-1,3-dione show cis-diketo conformations, which are significant as they do not have an enol configuration in the solid state . The structure of 2-Methyl-2-nitro-1-azidopropane was determined using various spectroscopic methods, which is essential for understanding its reactivity .

Chemical Reactions Analysis

Chemical reactions of related compounds include the transformation of 2-methylpropane and 2-methylpropene into other products catalyzed by an alumina-supported tungsten hydride . The hydrocarbonylation of prop-2-en-1-ol to various products, including 2-methylpropan-1-ol, is catalyzed by rhodium triethylphosphine complexes, demonstrating the versatility of catalysis in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structures. For example, the synthesis of 2-alkyl-2-methylpropane-1,3-dithiol derivatives and their use in generating self-assembled monolayers (SAMs) on gold surfaces show how the molecular structure affects the density and order of these monolayers . The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and their lymphocyte-decreasing effect are directly related to their chemical structure and the position of substituents .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

  • Corrosion Inhibition :

    • Schiff base compounds containing 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol have been investigated as corrosion inhibitors, highlighting their potential in materials science and engineering (Leçe, Emregül, & Atakol, 2008).
  • Microbial Oxidation and Enantioselectivity :

    • Studies on microbial oxidation of 2-methylpropane-1,3-diol have revealed its ability to undergo selective oxidation, forming products like β-hydroxyisobutyric acid with high optical purity (Ohta & Tetsukawa, 1979).
  • Biofuel Production :

    • Research on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli has demonstrated the potential of 2-methylpropan-1-ol (isobutanol) in biofuel production, especially in anaerobic conditions (Bastian et al., 2011).
  • Anti-Cancer and Molecular Docking Studies :

    • The novel compound 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD) has been synthesized and investigated for its anti-cancer properties and molecular docking against pharmacological protein receptors (Pavitha et al., 2017).
  • Phase Equilibrium and Volumetric Properties :

    • Studies on the phase equilibrium and volumetric properties of mixtures involving 2-methylpropan-2-ol provide insights into its physical properties and applications in chemical engineering (Aniya et al., 2017).
  • Catalysis in Hydrocarbonylation :

    • Research on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes has shown the production of 2-methylpropan-1-ol, among other products, demonstrating its role in chemical synthesis processes (Simpson et al., 1996).
  • Ionic Liquids and Capture and Release Reagents :

    • A diol-functionalized ionic liquid based on 2-methylpropane-1,3-diol has been developed as an efficient, simple, and recoverable “capture and release” reagent for aldehydes, highlighting its utility in organic chemistry (Cai & Liu, 2009).
  • Density and Viscosity Studies in Binary Liquid Mixtures :

    • Research on the densities and viscosities of binary mixtures involving 2-methylpropan-1-ol provides essential data for understanding its behavior in various solvents (Cano-Gómez et al., 2017).
  • Viscosities in Aqueous Solutions :

    • The kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropane-1,3-diol have been measured, offering valuable information for applications in solution chemistry and industrial processes (Chenlo et al., 2002).

Safety And Hazards

2-Methylpropane-1,2-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVWZWFKMIUSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204382
Record name 2-Methylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropane-1,2-diol

CAS RN

558-43-0
Record name 2-Methyl-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=558-43-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropane-1,2-diol
Source EPA DSSTox
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Record name 2-methylpropane-1,2-diol
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Record name 2-METHYLPROPANE-1,2-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
JB Ley, CA Vernon - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… In the present paper the rearrangements of 2-methylpropane-1 : 2-diol and its ethers to isobutyraldehyde and its derivatives have been studied in relation to the above mechanism by …
Number of citations: 12 pubs.rsc.org
JW Huffman, LE Browder - The Journal of Organic Chemistry, 1962 - ACS Publications
The classical example of the aldehyde-ketone rearrangement, that of 2-phenyl-2-methylpropanal and the related glycol, 1-phenyl-2-methylpropane-1, 2-diol, in formic acid has been …
Number of citations: 9 pubs.acs.org
GJ Buist, CA Bunton, JH Miles - Journal of the Chemical Society …, 1957 - pubs.rsc.org
These relations were deduced from observations on the oxidation of ethanediol (Part I). They apply equally to the oxidations of propane-1: 2-, 2-methylpropane-1: 2-, and meso-butane-2…
Number of citations: 21 pubs.rsc.org
JB Ley, CA Vernon - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… , that both isobutyraldehyde* and 2-methylpropane-1 : 2-diol were produced in the reaction of … The acid-catalysed rearrangement of 2-methylpropane-1 : 2-diol, as was shown in Part I, …
Number of citations: 1 pubs.rsc.org
S Steenken, MJ Davies, BC Gilbert - Journal of the Chemical Society …, 1986 - pubs.rsc.org
The complementary techniques of pulse-radiolysis and esr spectroscopy have been employed in a kinetic study of the dehydration of a variety of α,β-dihydroxyalkyl radicals [CR1(OH)…
Number of citations: 62 pubs.rsc.org
T Sugai, A Fujino, H Yamaguchi… - Practical Methods for …, 2009 - Wiley Online Library
Bacillus subtilis, engineered to overproduce epoxide hydrolase, was used as a whole-cell biocatalyst to resolve racemic 1-benzyloxymethyl-1-methyloxirane with high (S)-selectivity. 1 …
Number of citations: 2 onlinelibrary.wiley.com
GJ Harvey, NV Riggs, VR Stimson - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… that isobutyraldehyde is produced from previously formed 2methylpropane- 1 : 2-diol. … (b) 2-Methylpropane- 1 : 2-diol and dilute hydrochloric acid readily gave isobutyraldehyde, …
Number of citations: 0 pubs.rsc.org
LE Browder - 1962 - tigerprints.clemson.edu
"The Pinacol Rearrangement of 1-Phenyl-2-Methylpropane-1,2-Diol" by Lawrence E. Browder Home Search Browse All Collections My Account About DC Network Digital Commons …
Number of citations: 0 tigerprints.clemson.edu
J Yan, S Jin, B Wang - Tetrahedron letters, 2005 - Elsevier
A new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed. Both protection and deprotection can be accomplished under …
Number of citations: 27 www.sciencedirect.com
MB Green, WJ Hickinbottom - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… The rates of change of 2-methylprop-2-en-1-01 and of 2-methylpropane-1 : 2-diol into isobutyraldehyde in presence of sulphuric acid were determined in water-dioxan (3 : 1 v/v), at 90" …
Number of citations: 2 pubs.rsc.org

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